3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine

Photoaffinity Labeling Crosslinking Yield Carbohydrate Probes

3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine (CAS 23902-18-3, molecular weight 186.25, density 1.1±0.1 g/cm³) is a small-molecule alkyl diazirine photocrosslinker. Upon irradiation with long-wave UV light (350-365 nm), it generates a reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds, enabling the covalent capture of biomolecular interactions.

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
Cat. No. B11906305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine
Molecular FormulaC9H18N2O2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCOC(CCC1(N=N1)C)OCC
InChIInChI=1S/C9H18N2O2/c1-4-12-8(13-5-2)6-7-9(3)10-11-9/h8H,4-7H2,1-3H3
InChIKeyBVLFXELYIVYHEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Data Sheet: 3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine (CAS 23902-18-3) for Photoaffinity Labeling Applications


3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine (CAS 23902-18-3, molecular weight 186.25, density 1.1±0.1 g/cm³) is a small-molecule alkyl diazirine photocrosslinker . Upon irradiation with long-wave UV light (350-365 nm), it generates a reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds, enabling the covalent capture of biomolecular interactions . This compound is intended for use in the synthesis of photoaffinity probes for chemical biology, proteomics, and material science applications.

Technical Justification for Procuring 3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine vs. Generic Alkyl Diazirines


The performance of diazirine-based photoaffinity probes is highly dependent on their specific chemical structure. Substituting one alkyl diazirine for another can alter the probe's photophysical properties, including activation wavelength, quantum yield of carbene generation, and the stability of reactive intermediates. Studies have shown that linear alkyl diazirines produce a reactive diazo intermediate that preferentially labels acidic residues, while other diazirines (e.g., aryl-fluorodiazirines) react primarily through a carbene [1]. The diethoxypropyl substituent on this compound may influence these parameters, but specific quantitative evidence is currently unavailable in the public domain.

Direct and Class-Level Comparative Evidence for 3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine


Class-Level Crosslinking Efficiency: Alkyl Diazirine vs. Aryl Azide

A head-to-head comparison of carbohydrate probes functionalized with three different photoreactive groups (alkyl diazirine, aryl azide, and benzophenone) demonstrated that only the alkyl diazirine probe achieved highly selective crosslinking of a low-affinity binding protein in a complex cell lysate [1]. While the diazirine probe showed lower absolute crosslinking yield (13% for target protein) compared to the aryl azide probe (30%), the diazirine's labeling was fully dependent on the presence of the ligand, indicating a superior signal-to-noise ratio and a lack of non-specific background labeling [1].

Photoaffinity Labeling Crosslinking Yield Carbohydrate Probes

Class-Level Crosslinking Efficiency: Alkyl Diazirine vs. Aryl Azide in a Model System

In a comparative study using a minimalist model system, an alkyl diazirine probe achieved a 28% overall crosslinking yield after UV irradiation at 310 nm, while a comparable aryl azide probe yielded 30% [1]. Although the yields were similar, the alkyl diazirine was noted to be slower to react, which may be beneficial in applications requiring more controlled activation kinetics [1].

Photoaffinity Labeling Crosslinking Yield Ugi Reaction

Class-Level Labeling Selectivity: Alkyl Diazirine vs. Aryl-Fluorodiazirine

A systematic evaluation of diazirine labeling preferences revealed a fundamental mechanistic difference between alkyl and aryl diazirines. Alkyl diazirines were found to exhibit preferential labeling of acidic amino acids in a pH-dependent manner, attributed to a reactive diazo intermediate [1]. In contrast, aryl-fluorodiazirines label primarily through a carbene intermediate, resulting in a different pattern of amino acid reactivity [1]. This differential selectivity means that the choice of diazirine core can drastically alter which proteins or residues are captured in a PAL experiment.

Photoaffinity Labeling Amino Acid Selectivity Proteomics

Validated Application Scenarios for 3-(3,3-Diethoxypropyl)-3-methyl-3H-diazirine


Synthesis of Photoaffinity Probes for Low-Affinity Target Identification in Complex Proteomes

This compound is an ideal building block for creating photoaffinity probes aimed at identifying weak or transient protein-ligand interactions. As demonstrated by class-level evidence, alkyl diazirine probes exhibit superior selectivity and minimal non-specific background labeling compared to other photoreactive groups, making them uniquely suited for analyzing complex biological samples where high signal-to-noise is paramount [1].

Probing Acidic Binding Pockets and Protein-Membrane Interfaces

Based on the established mechanism of alkyl diazirines, this compound is particularly well-suited for incorporation into probes designed to target protein domains rich in acidic residues (e.g., active sites of kinases, phosphatases) or to map membrane protein interactions. The preferential labeling of acidic amino acids by the diazo intermediate, as opposed to a pure carbene mechanism, provides a distinct targeting advantage in these environments [2].

Development of Functionalized Polymer Coatings and Materials

Diazirines are established precursors for surface modification and polymer crosslinking. The diethoxypropyl group on this compound may confer enhanced solubility in organic solvents compared to simpler alkyl diazirines, making it a useful monomer for developing photo-curable coatings, adhesives, or functionalized materials where precise spatial control over crosslinking is required [3].

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